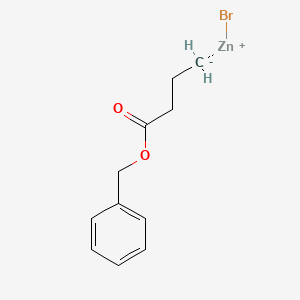
4-BenZyloxy-4-oxobutylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyloxy-4-oxobutylzinc bromide is an organozinc compound with the molecular formula C11H13BrO2Zn. It is commonly used in organic synthesis as a reagent for various chemical transformations. The compound is typically supplied as a 0.50 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Benzyloxy-4-oxobutylzinc bromide can be synthesized through the reaction of 4-benzyloxy-4-oxobutyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Benzyloxy-4-oxobutyl bromide+Zn→4-Benzyloxy-4-oxobutylzinc bromide
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis method. The process includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyloxy-4-oxobutylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to electrophilic centers in carbonyl compounds, forming new carbon-carbon bonds.
Transmetalation: It can participate in transmetalation reactions with transition metals, facilitating cross-coupling reactions.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Carbonyl Compounds: For nucleophilic addition reactions.
Transition Metal Catalysts: For cross-coupling reactions.
Nucleophiles: For substitution reactions.
Typical reaction conditions involve the use of an inert atmosphere, low temperatures, and solvents such as THF .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example:
Nucleophilic Addition: Produces alcohols or ketones.
Transmetalation: Produces coupled organic molecules.
Substitution: Produces substituted organozinc compounds.
Applications De Recherche Scientifique
4-Benzyloxy-4-oxobutylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-benzyloxy-4-oxobutylzinc bromide involves its ability to act as a nucleophile or a transmetalation agent. In nucleophilic addition reactions, the zinc atom coordinates with the electrophilic center, facilitating the addition of the benzyloxy-oxobutyl group. In transmetalation reactions, the zinc atom transfers the organic group to a transition metal catalyst, enabling the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxy-4-oxobutylzinc bromide: Similar in structure but with an ethoxy group instead of a benzyloxy group.
4-Methoxy-4-oxobutylzinc bromide: Similar in structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
4-Benzyloxy-4-oxobutylzinc bromide is unique due to its benzyloxy group, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where specific functional group interactions are required .
Propriétés
Formule moléculaire |
C11H13BrO2Zn |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
benzyl butanoate;bromozinc(1+) |
InChI |
InChI=1S/C11H13O2.BrH.Zn/c1-2-6-11(12)13-9-10-7-4-3-5-8-10;;/h3-5,7-8H,1-2,6,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
OSGYYTBUKDOADH-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]CCC(=O)OCC1=CC=CC=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


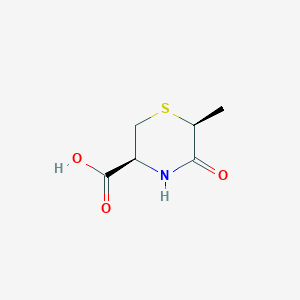
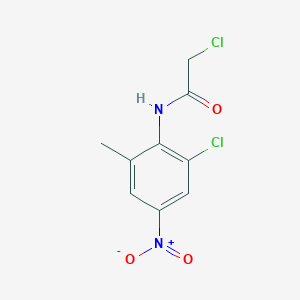
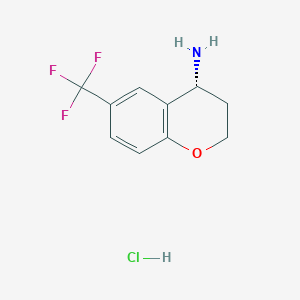
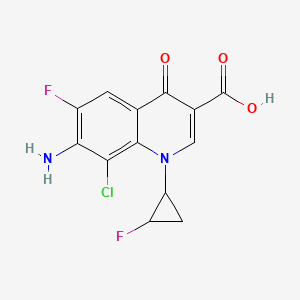
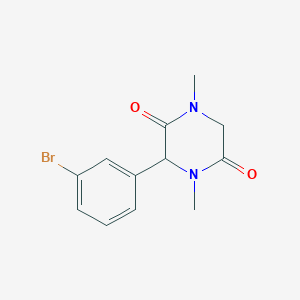
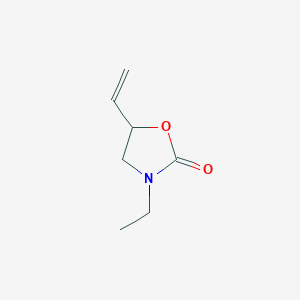
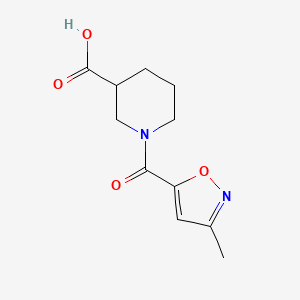
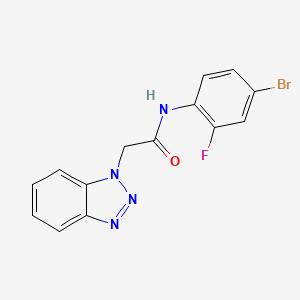
![3-(Naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14887807.png)

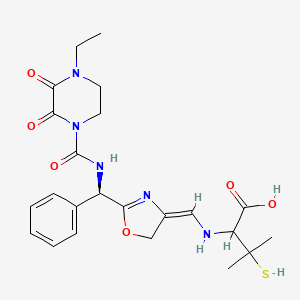
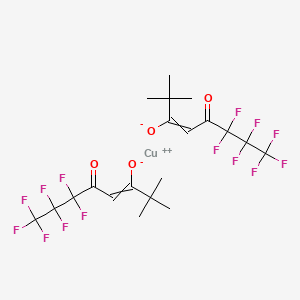
![6-Phenoxy-2-azaspiro[3.3]heptane](/img/structure/B14887839.png)
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
